2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole
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Overview
Description
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethyl group and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethylating agent and a difluoroethylating reagent. The reaction conditions often require the use of a base and a solvent such as dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxadiazole derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation can produce an oxadiazole with additional functional groups.
Scientific Research Applications
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-3-(1,1-difluoroethyl)pyridine
- 2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine
- 1,1-Difluoroethyl chloride
Comparison
Compared to similar compounds, 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and physical properties. The presence of both chloromethyl and difluoroethyl groups enhances its reactivity and potential for diverse applications. Additionally, the oxadiazole ring provides a stable framework that can be further functionalized for specific purposes.
Properties
CAS No. |
1852337-48-4 |
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Molecular Formula |
C5H5ClF2N2O |
Molecular Weight |
182.55 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H5ClF2N2O/c1-5(7,8)4-10-9-3(2-6)11-4/h2H2,1H3 |
InChI Key |
FALAMHJMPLNXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)CCl)(F)F |
Purity |
95 |
Origin of Product |
United States |
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